Cas no 957109-18-1 (Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate)

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate structure
957109-18-1 structure
Product Name:Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate
CAS No:957109-18-1
Molecular Formula:C14H24F2O2Si
Molecular Weight:290.421472549438
CID:6385126
PubChem ID:135003926

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate Properties

Names and Identifiers

    • 3-Butynoic acid, 2,2-difluoro-4-[tris(1-methylethyl)silyl]-, methyl ester
    • 957109-18-1
    • Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate
    • methyl 2,2-difluoro-4-[tris(propan-2-yl)silyl]but-3-ynoate
    • EN300-7493946
    • InChIKey: CDFXKYCSVDCKQQ-UHFFFAOYSA-N
    • Inchi: 1S/C14H24F2O2Si/c1-10(2)19(11(3)4,12(5)6)9-8-14(15,16)13(17)18-7/h10-12H,1-7H3
    • SMILES: [Si](C#CC(C(=O)OC)(F)F)(C(C)C)(C(C)C)C(C)C

Computed Properties

  • Exact Mass: 290.15136286g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 290.15136286g/mol
  • Heavy Atom Count: 19
  • Complexity: 367
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Boiling Point: 269.0±40.0 °C(Predicted)
  • Density: 0.987±0.06 g/cm3(Predicted)

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P028CNS-50mg
methyl2,2-difluoro-4-[tris(propan-2-yl)silyl]but-3-ynoate
957109-18-1 95%
50mg
$342.00 2024-04-19
Aaron
AR028CW4-50mg
methyl2,2-difluoro-4-[tris(propan-2-yl)silyl]but-3-ynoate
957109-18-1 95%
50mg
$349.00 2025-02-16
Enamine
EN300-7493946-0.05g
methyl 2,2-difluoro-4-[tris(propan-2-yl)silyl]but-3-ynoate
957109-18-1 95.0%
0.05g
$235.0 2025-03-10

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